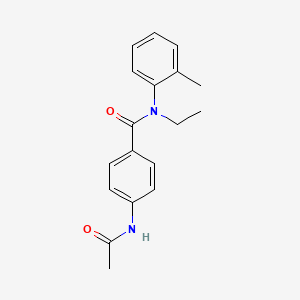

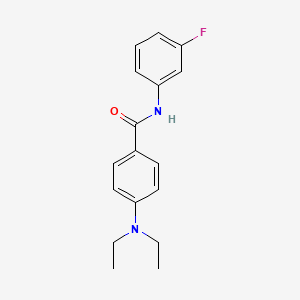

![molecular formula C15H19NO4S B5511609 (3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.10347926 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Solvent-Promoted Decomposition

Studies have explored the phenomenon of chemiluminescence and solvent-promoted decomposition in related bicyclic dioxetanes. For instance, research on bicyclic dioxetanes bearing a phenolic group has shown that decomposition can be induced by dissolution in an aprotic polar solvent, resulting in keto esters accompanied by bright light emission. This process, likened to a chemiluminescence mechanism, underscores the potential application of similar compounds in developing chemiluminescent materials or probes for analytical chemistry (Tanimura et al., 2011).

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of amino acid derivatives, including those related to the cyclopropane structure, highlights applications in asymmetric catalysis and the production of biologically active molecules. For example, the preparation of enantiomerically pure cyclopropane carboxylic acids through HPLC resolution indicates the significance of these methods in synthesizing optically active pharmaceuticals and agrochemicals (Jiménez et al., 2001).

Organocatalysis and Michael Additions

The development of novel organocatalysts for asymmetric Michael additions of ketones to nitroalkenes showcases another research application area. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, demonstrate the potential of similar compounds in organocatalysis, facilitating asymmetric synthesis processes (Ruiz-Olalla et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-9-6-16(8-15(9,18)10-2-3-10)14(17)13-12-11(7-21-13)19-4-5-20-12/h7,9-10,18H,2-6,8H2,1H3/t9-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWZVUUSFZLRJE-PSLIRLAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C4C(=CS3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-DIMETHYL-2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B5511530.png)

![[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea](/img/structure/B5511561.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)

![N-[(E)-(3-ethyl-2,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B5511574.png)

![4-[2-(1,2,4-Triazol-4-yliminomethyl)pyrrol-1-yl]benzenesulfonamide](/img/structure/B5511582.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid](/img/structure/B5511632.png)